molecular formula C20H24N2OS B4088691 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine

1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine

Cat. No. B4088691
M. Wt: 340.5 g/mol
InChI Key: KGMXPZLUFVPRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine's mechanism of action is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including increasing dopamine levels in the brain, reducing anxiety and depression symptoms, and inhibiting tumor growth. 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has several advantages for lab experiments, including its ability to easily cross the blood-brain barrier, its neuroprotective and anti-tumor effects, and its potential therapeutic applications in various fields of medicine. However, 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine, including further studies on its mechanism of action, its potential therapeutic applications in various fields of medicine, and the development of 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine derivatives with improved efficacy and reduced toxicity. Additionally, more research is needed to determine the optimal dosage and administration of 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine for therapeutic use.

Scientific Research Applications

1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Parkinson's disease. In psychiatry, 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has been studied for its potential use in treating anxiety and depression. In oncology, 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has been shown to have anti-tumor effects and may be useful in treating certain types of cancer.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-16-8-10-19(11-9-16)24-17(2)20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11,17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMXPZLUFVPRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-Methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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